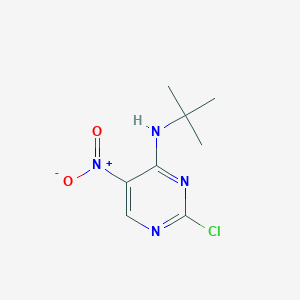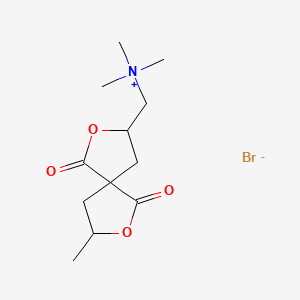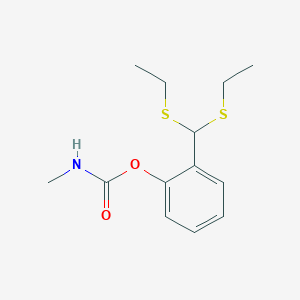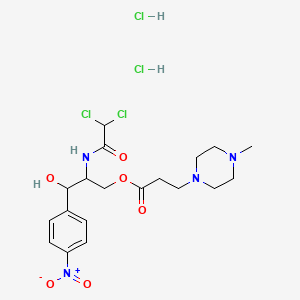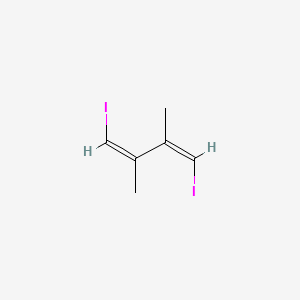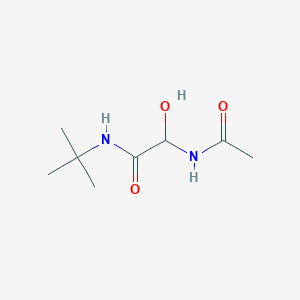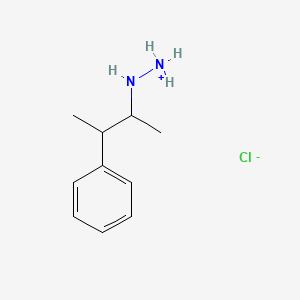
2-Phenyl-3-hydrazinobutane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-hydrazinobutane hydrochloride is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a phenyl group attached to a hydrazinobutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-hydrazinobutane hydrochloride typically involves the reaction of phenylhydrazine with butanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazinobutane compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-hydrazinobutane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones.
Aplicaciones Científicas De Investigación
2-Phenyl-3-hydrazinobutane hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-hydrazinobutane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.
3-Phenyl-2-hydrazinobutane: A structural isomer with different chemical properties.
2-Phenylhydrazinobutane: Another isomer with distinct reactivity.
Uniqueness
2-Phenyl-3-hydrazinobutane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63732-22-9 |
|---|---|
Fórmula molecular |
C10H17ClN2 |
Peso molecular |
200.71 g/mol |
Nombre IUPAC |
(3-phenylbutan-2-ylamino)azanium;chloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(9(2)12-11)10-6-4-3-5-7-10;/h3-9,12H,11H2,1-2H3;1H |
Clave InChI |
QJEJOOZVSYASIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C)N[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)


